1'-(1H-indole-3-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one
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Overview
Description
1’-(1H-indole-3-carbonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique spiro structure, which is a bicyclic system where two rings are connected through a single atom. The presence of the indole moiety in its structure makes it a potential candidate for various biological and pharmacological applications.
Preparation Methods
The synthesis of 1’-(1H-indole-3-carbonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one typically involves multicomponent reactions (MCRs), which are known for their efficiency and sustainability . One common synthetic route includes the nucleophilic addition of hydrazine hydrate to phthalic anhydride, followed by dehydration to form phthalhydrazide. This intermediate then undergoes further reactions to form the desired spiro compound . Industrial production methods often utilize similar multicomponent reactions due to their high yield and operational simplicity .
Chemical Reactions Analysis
1’-(1H-indole-3-carbonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one undergoes various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Reagents like halogens or sulfonyl chlorides are often used.
Coupling Reactions: The compound can undergo C–C and C–N coupling reactions, facilitated by catalysts like palladium(II) acetate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives .
Scientific Research Applications
1’-(1H-indole-3-carbonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1’-(1H-indole-3-carbonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one involves its interaction with various molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing cellular processes such as apoptosis, cell proliferation, and inflammation . The compound’s spiro structure also contributes to its ability to interact with different biological targets, enhancing its pharmacological effects .
Comparison with Similar Compounds
1’-(1H-indole-3-carbonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one can be compared with other indole derivatives, such as:
1H-Indole-3-carbaldehyde: A precursor for many biologically active molecules, but lacks the spiro structure.
Indole-3-acetic acid: A plant hormone with different biological activities and applications.
Indole-3-carboxylic acid: Another indole derivative with significant biological activities but a simpler structure.
The uniqueness of 1’-(1H-indole-3-carbonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one lies in its spiro structure, which provides enhanced stability and diverse biological activities compared to other indole derivatives .
Properties
IUPAC Name |
1'-(1H-indole-3-carbonyl)spiro[2-benzofuran-3,3'-piperidine]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c24-19(16-12-22-18-9-4-2-6-14(16)18)23-11-5-10-21(13-23)17-8-3-1-7-15(17)20(25)26-21/h1-4,6-9,12,22H,5,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOSPKWXBISRQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)C(=O)C3=CNC4=CC=CC=C43)C5=CC=CC=C5C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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